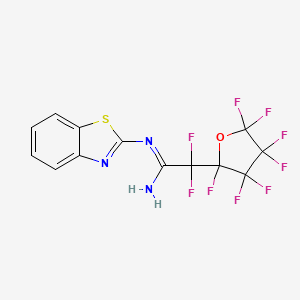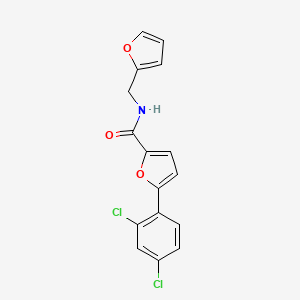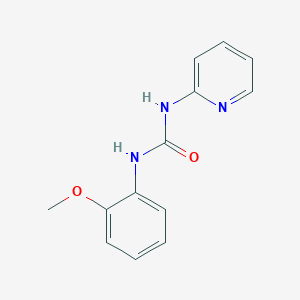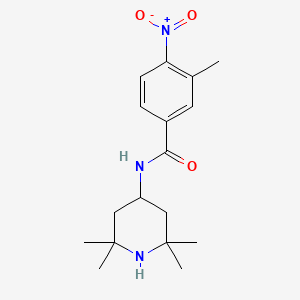
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTAT is a member of the acrylamide family of compounds and is widely used in various laboratory experiments.
Mécanisme D'action
The mechanism of action of CTAT is not fully understood. However, it is believed that CTAT acts by forming covalent bonds with thiols in biological samples. This results in the formation of a fluorescent product that can be detected using various analytical techniques. CTAT has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
CTAT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CTAT has also been shown to induce oxidative stress in cells, which can lead to cell death. In addition, CTAT has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CTAT has several advantages in laboratory experiments. It is a highly sensitive probe that can detect low concentrations of thiols in biological samples. CTAT is also a versatile compound that can be used in various analytical techniques, including fluorescence spectroscopy and HPLC. However, CTAT has some limitations. It is a toxic compound that can be harmful to human health. Therefore, it should be handled with care in laboratory experiments.
Orientations Futures
There are several future directions for the use of CTAT in scientific research. One potential application is in the development of new anticancer agents. CTAT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the development of new sensors for the detection of nitroaromatic compounds. CTAT has been shown to be a highly sensitive sensor for these compounds, and further research is needed to optimize its performance. Finally, CTAT has potential applications in the field of environmental monitoring. It can be used to detect the presence of thiols and nitroaromatic compounds in environmental samples, which can help in the monitoring of pollution levels.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used as a fluorescent probe, a sensor for nitroaromatic compounds, and a potential anticancer agent. CTAT has several advantages in laboratory experiments, including its high sensitivity and versatility. However, it also has some limitations due to its toxicity. Further research is needed to explore its potential applications in various fields, including cancer therapy and environmental monitoring.
Méthodes De Synthèse
The synthesis of CTAT involves the reaction of 4-chloro-3-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain CTAT. The synthesis method of CTAT is well-established and has been widely used in scientific research.
Applications De Recherche Scientifique
CTAT has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of thiols in biological samples. CTAT has also been used as a sensor for the detection of nitroaromatic compounds. In addition, CTAT has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUJRFYOLXPTJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)




![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)


![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)